molecular formula C15H16N2O5S B1482590 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid CAS No. 2109155-94-2

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid

Cat. No.: B1482590
CAS No.: 2109155-94-2
M. Wt: 336.4 g/mol
InChI Key: NNBJCFVCJZATDT-UHFFFAOYSA-N
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Description

The compound 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid features a pyrazole core substituted at three positions:

  • Position 1: A 1,1-dioxidotetrahydro-3-thienyl group (a sulfone-containing tetrahydrothiophene ring), which introduces electron-withdrawing properties and polarity .
  • Position 5: A carboxylic acid moiety, enabling hydrogen bonding and ionic interactions .

This structural configuration suggests applications in medicinal chemistry, particularly in anti-inflammatory or enzyme-targeting therapies, given the bioactivity of analogous pyrazole derivatives .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-22-12-4-2-10(3-5-12)13-8-14(15(18)19)17(16-13)11-6-7-23(20,21)9-11/h2-5,8,11H,6-7,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBJCFVCJZATDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O4SC_{15}H_{19}N_{3}O_{4}S with a molecular weight of 337 g/mol. The compound features a pyrazole ring substituted with a thienyl group and a methoxyphenyl group, which are critical for its biological activity. The presence of the dioxo group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In a study, derivatives of pyrazole exhibited NA inhibitory activity ranging from 30% to 72% at concentrations of 10 μM .
  • Interaction with Membrane-Bound Proteins : It is suggested that the compound may interact with membrane-bound pyrophosphatases (mPPases), which are implicated in energy regulation in protozoan parasites like Plasmodium falciparum. This interaction could lead to inhibition of parasite growth .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound can be significantly influenced by its structural components:

  • Substituent Effects : Variations in the substituents on the pyrazole ring alter the inhibitory potency against NA. For instance, compounds with electron-withdrawing groups at the para position on the phenyl ring showed enhanced activity compared to those with electron-donating groups .
  • Hydrogen Bonding : The carboxylic acid group forms hydrogen bonds with key residues in the active site of NA, contributing to its inhibitory effect. Notably, interactions with residues such as Asn294 and Ser246 were highlighted as crucial for binding affinity .

Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Neuraminidase Inhibition : A derivative containing a similar structural framework demonstrated an IC50 value of 52.31% against NA, indicating significant antiviral potential .
  • Antiparasitic Activity : Inhibition assays against P. falciparum revealed that certain derivatives exhibited IC50 values in the range of 6–10 μM, suggesting that modifications to the core structure could enhance antiparasitic efficacy .

Data Table: Biological Activity Summary

Compound NameTargetIC50 Value (μM)Biological Activity
This compoundNeuraminidase52.31Antiviral
Analog AmPPase (Plasmodium)6–10Antiparasitic
Analog BNeuraminidase30%-72% inhibition at 10 μMAntiviral

Comparison with Similar Compounds

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 926260-88-0)

  • Key Differences :
    • Carboxylic acid at position 4 (vs. position 5 in the target compound).
    • Methyl group at position 5 (vs. 4-methoxyphenyl at position 3).
  • Implications :
    • The sulfone group enhances polarity and solubility in polar solvents.
    • Positional variance of the carboxylic acid alters hydrogen-bonding patterns and acidity (pKa differences) .

1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 955043-57-9)

  • Key Differences :
    • Carbaldehyde at position 4 (vs. carboxylic acid at position 5).
    • Methyl groups at positions 3 and 5 (vs. 4-methoxyphenyl at position 3).

Methoxyphenyl-Substituted Pyrazole Analogs

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 218631-44-8)

  • Key Differences: Methyl group at position 3 (vs. 4-methoxyphenyl in the target compound). No sulfone-containing substituent at position 1.
  • Simpler synthesis due to fewer functional groups .

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde

  • Key Differences :
    • Chlorophenyl at position 1 (vs. sulfone-thienyl).
    • Carboxaldehyde at position 4 (vs. carboxylic acid at position 5).
  • Implications :
    • Chlorine substituent increases lipophilicity, enhancing membrane permeability but reducing solubility.
    • Demonstrated anti-inflammatory activity (prostaglandin inhibition) with low ulcerogenicity (UI = 2.10–4.27) .

Triazole-Based Analogs

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

  • Key Differences :
    • Triazole core (vs. pyrazole).
    • Hydroxyethyl and oxo groups alter hydrogen-bonding networks.
  • Implications :
    • Triazoles often exhibit enhanced metabolic stability compared to pyrazoles but may require more complex synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Position 1 Position 3 Position 5 Key Functional Groups
Target Compound 1,1-Dioxidotetrahydro-3-thienyl 4-Methoxyphenyl Carboxylic acid Sulfone, Methoxy, -COOH
1-(1,1-Dioxidotetrahydrothienyl)-5-methyl... 1,1-Dioxidotetrahydro-3-thienyl - Methyl, -COOH (pos. 4) Sulfone, -COOH
1-(4-Methoxyphenyl)-3-methyl... 4-Methoxyphenyl Methyl Carboxylic acid Methoxy, -COOH
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)... 3-Chlorophenyl 4-Methoxyphenyl Carboxaldehyde (pos. 4) Chlorine, Methoxy, -CHO

Research Findings and Implications

  • Synthesis : The target compound’s sulfone group likely requires oxidation of a thiophene precursor, as seen in analogous syntheses using thionyl chloride or peroxides .
  • Solubility: The sulfone and carboxylic acid groups enhance aqueous solubility compared to non-polar analogs like 1-(4-methylphenyl)-5-phenyl derivatives .
  • Crystallography : Hydrogen-bonding patterns in pyrazole-carboxylic acids often form dimeric structures, influencing crystal packing and stability .

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound, a substituted hydrazine derivative bearing the 1,1-dioxidotetrahydro-3-thienyl group can be reacted with a β-ketoester or β-diketone bearing the 4-methoxyphenyl substituent. This reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or acetic acid.

Introduction of the 1,1-Dioxidotetrahydro-3-thienyl Group

The 1,1-dioxidotetrahydrothiophene moiety is a sulfone derivative of tetrahydrothiophene. Its incorporation can be achieved by:

  • Starting from tetrahydrothiophene, oxidation to the sulfone (1,1-dioxide) is performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • The oxidized sulfone intermediate is then functionalized to introduce a substituent capable of coupling with the pyrazole precursor, for example, through halogenation or formation of a suitable leaving group.
  • Subsequent nucleophilic substitution or coupling reactions attach the sulfone-substituted tetrahydrothiophene to the pyrazole ring.

Installation of the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group can be introduced either by:

  • Using a 4-methoxyphenyl-substituted β-ketoester or β-diketone during pyrazole ring formation.
  • Or by post-pyrazole formation functionalization, such as Suzuki or Stille cross-coupling reactions if a halogenated pyrazole intermediate is available.

Conversion to the Carboxylic Acid

The 5-position carboxylic acid on the pyrazole ring is generally introduced by:

  • Using a β-ketoacid or β-ketoester as the starting material in the pyrazole formation step, followed by hydrolysis of the ester group under acidic or basic conditions.
  • Alternatively, direct oxidation of a methyl or aldehyde substituent at the 5-position to the carboxylic acid may be employed.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Oxidation of tetrahydrothiophene to sulfone H2O2 or m-CPBA, room temp to reflux 85-95 Careful control of oxidation to avoid over-oxidation
Pyrazole ring formation Hydrazine derivative + β-ketoester, reflux in EtOH or AcOH 70-80 Substituent compatibility critical
Coupling of sulfone group Nucleophilic substitution or cross-coupling 60-75 May require catalysts or bases
Ester hydrolysis to acid Acidic or basic hydrolysis (e.g., HCl or NaOH, reflux) 90-95 Purification by recrystallization

Research Findings and Optimization

  • The oxidation of tetrahydrothiophene to its sulfone is a key step requiring mild conditions to preserve the ring integrity.
  • Pyrazole formation is sensitive to substituent electronic effects; the presence of electron-donating methoxy groups facilitates ring closure.
  • Hydrolysis conditions must be optimized to prevent degradation of the pyrazole ring.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure carboxylic acid compound.
  • Alternative synthetic routes may involve the use of pre-functionalized pyrazole intermediates to improve overall yield and reduce steps.

Summary Table of Preparation Routes

Preparation Route Key Steps Advantages Limitations
Direct pyrazole formation from substituted hydrazine and β-ketoester One-pot synthesis, straightforward Good yields, fewer steps Requires availability of substituted precursors
Stepwise sulfone introduction followed by coupling Allows modular synthesis Flexibility in substituent variation More steps, potential lower overall yield
Post-pyrazole functionalization (cross-coupling) Enables late-stage diversification High selectivity Requires halogenated intermediates and catalysts

Q & A

Q. What synthetic methodologies are reported for pyrazole-5-carboxylic acid derivatives, and how do substitution patterns influence reaction yields?

Synthesis often involves multi-step processes, such as:

  • Condensation reactions : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters.
  • Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups (e.g., 4-methoxyphenyl) at position 3 of the pyrazole ring .
  • Functionalization : Post-synthetic modifications, such as oxidation of the tetrahydrothienyl group to a sulfone (1,1-dioxidotetrahydro-3-thienyl), require controlled conditions (e.g., H2O2/acetic acid) to avoid over-oxidation .
    Key intermediates include ethyl pyrazole-5-carboxylates, which are hydrolyzed to the carboxylic acid in the final step. Yield optimization depends on steric effects of substituents; bulky groups at position 1 (e.g., 1,1-dioxidotetrahydrothienyl) may slow reaction kinetics .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid and methoxy groups). For example, crystal structures of related pyrazole derivatives show planar pyrazole rings with dihedral angles <10° relative to aryl substituents .
  • NMR spectroscopy : <sup>1</sup>H NMR confirms substitution patterns (e.g., methoxy proton singlet at δ 3.8–4.0 ppm; pyrazole C5-H resonance as a triplet due to coupling with adjacent protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 377.0925 for C16H17N2O5S) .

Q. How does the sulfone group (1,1-dioxidotetrahydrothienyl) affect the compound’s solubility and stability?

The sulfone group enhances polarity, improving aqueous solubility compared to non-oxidized thienyl analogs. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, attributed to the electron-withdrawing sulfone stabilizing the pyrazole ring against hydrolysis .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

Contradictions may arise from assay conditions (e.g., pH, buffer composition) or off-target effects. Strategies include:

  • Dose-response profiling : Establish IC50/EC50 curves across multiple concentrations to distinguish specific vs. nonspecific effects .
  • Proteomic mapping : Use affinity chromatography or SPR to identify binding partners beyond the primary target .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to cytotoxicity .

Q. What computational approaches predict the compound’s interaction with carbonic anhydrase isoforms?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to CA-II/IX active sites. The carboxylic acid group coordinates the catalytic zinc ion, while the 4-methoxyphenyl moiety occupies hydrophobic pockets .
  • MD simulations : Assess binding stability over 100-ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable interactions .

Q. How do steric and electronic effects of substituents influence regioselectivity in pyrazole ring formation?

  • Steric effects : Bulky groups at position 1 (e.g., 1,1-dioxidotetrahydrothienyl) favor 3,5-disubstitution due to reduced steric hindrance during cyclization .
  • Electronic effects : Electron-withdrawing groups (e.g., sulfone) deactivate the pyrazole ring, requiring harsher conditions for electrophilic substitution .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 24 hrs to 30 mins) and improves yields by 15–20% .
  • Flow chemistry : Enhances reproducibility in oxidation steps (e.g., sulfone formation) via precise control of H2O2 addition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid

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